1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The 3,4-dimethylphenyl group could potentially be introduced through a palladium-catalyzed cross-coupling reaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could participate in acid-base reactions, and the triazole ring could potentially undergo further functionalization. The 3,4-dimethylphenyl group might also be involved in certain reactions, particularly if a transition metal catalyst is used .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. 3,4-Dimethylphenylacetic acid serves as a boron reagent in SM coupling reactions. Its mild reaction conditions, functional group tolerance, and environmentally benign nature make it a valuable choice for constructing complex molecules .
Alzheimer’s Disease Imaging
Researchers have utilized 3,4-dimethylphenylhydrazine hydrochloride , a derivative of our compound, in the synthesis of [11C]J147. This compound shows promise as a positron emission tomography (PET) agent for imaging Alzheimer’s disease. PET imaging allows visualization of amyloid plaques, a hallmark of Alzheimer’s pathology, aiding in early diagnosis and drug development.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-5-10(6-8(7)2)15-9(3)11(12(16)17)13-14-15/h4-6H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNMRJYFSRJEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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